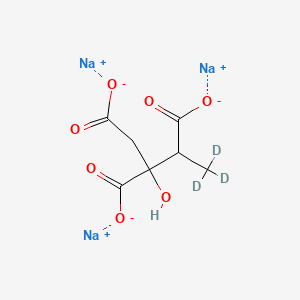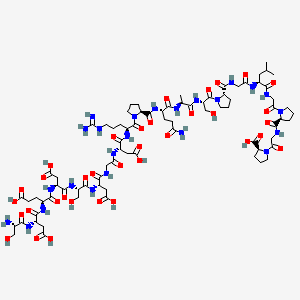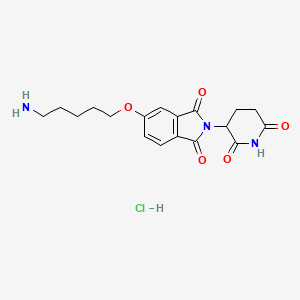
Deoxythymidine-5'-triphosphate-13C10 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxythymidine-5’-triphosphate-13C10 (dilithium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates that serve as building blocks for DNA synthesis. The incorporation of carbon-13 isotopes into the molecule allows for detailed studies of DNA replication and repair mechanisms, as well as other biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Deoxythymidine-5’-triphosphate-13C10 (dilithium) involves the incorporation of carbon-13 isotopes into the deoxythymidine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from labeled thymidine, the triphosphate group is introduced using phosphorylating agents under controlled conditions.
Enzymatic Synthesis: Enzymes such as thymidine kinase can be used to phosphorylate labeled thymidine to produce the triphosphate form.
Industrial Production Methods
Industrial production of Deoxythymidine-5’-triphosphate-13C10 (dilithium) typically involves large-scale chemical synthesis. The process includes:
Isotope Labeling: Incorporation of carbon-13 isotopes into thymidine.
Phosphorylation: Sequential phosphorylation to introduce the triphosphate group.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity and isotopic enrichment.
化学反応の分析
Types of Reactions
Deoxythymidine-5’-triphosphate-13C10 (dilithium) undergoes various chemical reactions, including:
Phosphorylation: Conversion to other nucleotide forms.
Hydrolysis: Breakdown into deoxythymidine and inorganic phosphate.
Polymerization: Incorporation into DNA strands during replication.
Common Reagents and Conditions
Phosphorylating Agents: Such as phosphorus oxychloride (POCl3) and pyrophosphate.
Enzymes: Thymidine kinase and DNA polymerase.
Reaction Conditions: Typically carried out in aqueous solutions at physiological pH and temperature.
Major Products
Deoxythymidine Monophosphate (dTMP): Formed by partial hydrolysis.
Deoxythymidine Diphosphate (dTDP): Intermediate in the synthesis of dTTP.
DNA: When incorporated into DNA strands during replication.
科学的研究の応用
Deoxythymidine-5’-triphosphate-13C10 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of nucleotide metabolism and DNA synthesis.
Biology: Helps in understanding DNA replication, repair, and recombination processes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA synthesis.
Industry: Employed in the production of labeled nucleotides for research and pharmaceutical applications.
作用機序
Deoxythymidine-5’-triphosphate-13C10 (dilithium) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The carbon-13 labeling allows for detailed tracking and analysis of its incorporation into DNA. The molecular targets include:
DNA Polymerase: Enzyme responsible for DNA synthesis.
Thymidine Kinase: Enzyme involved in the phosphorylation of thymidine.
類似化合物との比較
Deoxythymidine-5’-triphosphate-13C10 (dilithium) can be compared with other labeled nucleotides:
Deoxyadenosine Triphosphate (dATP): Another nucleotide used in DNA synthesis.
Deoxycytidine Triphosphate (dCTP): Involved in DNA replication and repair.
Deoxyguanosine Triphosphate (dGTP): Essential for DNA synthesis.
Uniqueness
The incorporation of carbon-13 isotopes in Deoxythymidine-5’-triphosphate-13C10 (dilithium) makes it unique for studies requiring stable isotope labeling. This allows for precise tracking and analysis in various biochemical and molecular biology experiments.
特性
分子式 |
C10H15Li2N2O14P3 |
|---|---|
分子量 |
504.0 g/mol |
IUPAC名 |
dilithium;[[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChIキー |
HGQGGFXJPYJQGW-YFIVJRRZSA-L |
異性体SMILES |
[Li+].[Li+].[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
正規SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)

![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)




![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)




![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)
